![molecular formula C8H4F2O3 B3346557 2,4-Difluoro-3-formyl-benzoic acid CAS No. 1203662-77-4](/img/structure/B3346557.png)
2,4-Difluoro-3-formyl-benzoic acid
Overview
Description
“2,4-Difluoro-3-formyl-benzoic acid” is a chemical compound with the CAS Number: 1203662-77-4 . It has a molecular weight of 186.11 . It is stored at a temperature of 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several papers . For instance, one paper discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another paper discusses a process for making certain benzoic acid compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR, FT-Raman, and UV . The InChI code for this compound is 1S/C8H4F2O3/c9-6-2-1-4 (8 (12)13)7 (10)5 (6)3-11/h1-3H, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored at a temperature of 2-8°C .Scientific Research Applications
Development of Chemosensors
It’s worth noting that a related compound, “4-formylbenzoic acid”, has been used in the development of sugar chemosensors to detect the presence and concentration of sugars, particularly fructose . While this is not a direct application of “2,4-difluoro-3-formylbenzoic acid”, it suggests potential uses in sensor technology.
Antibacterial Agents
“4-formylbenzoic acid” has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that “2,4-difluoro-3-formylbenzoic acid” could potentially be studied for similar applications in the development of new antibacterial agents.
Research and Development
This compound is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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